molecular formula C11H14N2O B2557803 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 103825-24-7

3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B2557803
CAS No.: 103825-24-7
M. Wt: 190.246
InChI Key: RMKCDKXXFTYREG-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzoazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure consists of a benzene ring fused to an azepine ring, with an amino group at the 3-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired benzoazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzoazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets in the body. The amino group can form hydrogen bonds with biological molecules, while the benzoazepine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Unique due to its specific substitution pattern and potential pharmacological properties.

    2-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-3(2H)-one: Similar structure but different substitution pattern.

    3-Amino-1-ethyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 3-position and the methyl group at the 1-position can lead to distinct interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCDKXXFTYREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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